molecular formula C28H27FN4O4S B2555118 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115360-64-9

4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Katalognummer: B2555118
CAS-Nummer: 1115360-64-9
Molekulargewicht: 534.61
InChI-Schlüssel: SCLXJTLPAUYJNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core, a thioether linkage, and a benzamide substituent. Key structural elements include:

  • Thioether bridge: Connects the quinazolinone core to a 2-oxoethyl group substituted with a 3-fluoro-4-methylphenylamino moiety. This group likely enhances lipophilicity and target-binding interactions.
  • Benzamide side chain: The N-(2-methoxyethyl)benzamide substituent may improve solubility and bioavailability compared to sulfonamide analogs .
  • Fluorine and methyl groups: The 3-fluoro-4-methylphenyl substituent could optimize electronic and steric properties for receptor affinity.

Synthesis likely follows S-alkylation of a mercaptoquinazolinone precursor with a chloroacetamide derivative under basic conditions, as seen in analogous protocols .

Eigenschaften

IUPAC Name

4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O4S/c1-18-7-12-21(15-23(18)29)31-25(34)17-38-28-32-24-6-4-3-5-22(24)27(36)33(28)16-19-8-10-20(11-9-19)26(35)30-13-14-37-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLXJTLPAUYJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide represents a novel molecular structure with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Fluorinated aromatic ring : The presence of a 3-fluoro-4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.
  • Quinazoline core : Known for various pharmacological activities, the quinazoline moiety is implicated in anticancer properties.
  • Thioether linkage : The thioether group may contribute to the compound's reactivity and interaction with biological molecules.
  • Amide functionality : This feature is crucial for binding interactions with target proteins.

Molecular Formula and Weight

  • Molecular Formula : C20H24FN3O3S
  • Molecular Weight : 397.48 g/mol

Anticancer Properties

Research indicates that compounds with quinazoline structures exhibit significant anticancer activities. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines through multiple mechanisms including:

  • Inhibition of Kinase Activity : Quinazolines often act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives have been found to promote programmed cell death in cancer cells.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of similar quinazoline derivatives against human cancer cell lines (A549, MCF-7, SW1116) using the MTT assay. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AA5495.1
Compound BMCF-73.8
Compound CSW11164.5

The proposed mechanisms through which 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide exerts its biological effects include:

  • Targeting Cereblon E3 Ligase : Similar compounds have shown to bind to cereblon, altering protein degradation pathways associated with multiple myeloma treatment .
  • BRD4 Inhibition : The compound may also influence BRD4 activity, which plays a significant role in regulating oncogene expression .

Other Pharmacological Activities

In addition to anticancer effects, derivatives of this compound may exhibit:

  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions due to their ability to cross the blood-brain barrier.

Vergleich Mit ähnlichen Verbindungen

Quinazolinone Derivatives with Sulfonamide Substituents

Example :

  • 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) Key Differences: Replaces the benzamide group with a benzenesulfonamide.

Hydrazineyl-Thioether Quinazolinones

Example :

  • 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23)
    • Key Differences : Incorporates a hydrazineyl linker and a 4-chlorophenyl group.
    • Impact : The hydrazineyl moiety may introduce tautomerism or hydrogen-bonding capacity, altering enzyme inhibition profiles.

Methoxyethyl-Substituted Analogues

Example :

  • N-(2-methoxyethyl)-4-(2-methyl-2-propanyl)benzamide derivatives Key Differences: Features a tert-butyl group instead of the quinazolinone core.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Sulfonamide Analog (2) Hydrazineyl Analog (23)
Molecular Weight ~550 (estimated) 361 ~500 (estimated)
LogP (Predicted) Moderate (~3.5) Higher (~2.0) due to sulfonamide Higher (~3.8) due to chlorophenyl
Solubility Improved by methoxyethyl Lower (polar sulfonamide) Moderate (chlorine increases LogP)
Synthetic Yield ~70-80% (analogous routes) 84-88% 85-88%

Key Research Findings

Thioether Linkage: Critical for maintaining quinazolinone activity; replacement with oxygen or methylene reduces potency .

Substituent Effects: 3-Fluoro-4-methylphenyl: Balances lipophilicity and steric bulk, optimizing target binding .

Enzyme Inhibition: Quinazolinones with electron-withdrawing groups (e.g., fluorine, chlorine) show stronger carbonic anhydrase inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.